3,4-dichloro-N-methyl-N-phenylbenzamide
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Overview
Description
3,4-Dichloro-N-methyl-N-phenylbenzamide: is an organic compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15 g/mol . It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3rd and 4th positions on the benzene ring, a methyl group attached to the nitrogen atom, and a phenyl group attached to the amide nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,4-dichloro-N-methyl-N-phenylbenzamide typically begins with 3,4-dichlorobenzoyl chloride and N-methylaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study reaction mechanisms and kinetics.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes in biochemical pathways.
Protein Binding: Studied for its binding affinity to various proteins and receptors.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating certain diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Mechanistic Insights:
Comparison with Similar Compounds
3,5-Dichloro-N-methyl-N-phenylbenzamide: Similar structure but with chlorine atoms at the 3rd and 5th positions.
3,4-Dichloro-N-phenylbenzamide: Lacks the methyl group on the nitrogen atom.
3,4-Dichloro-N-methylbenzamide: Lacks the phenyl group on the nitrogen atom.
Uniqueness:
Properties
Molecular Formula |
C14H11Cl2NO |
---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
3,4-dichloro-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(16)9-10/h2-9H,1H3 |
InChI Key |
OIGVMXFGWQJRSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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